ethyl 3-methyl-5-(N-(3-(methylthio)phenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Description
Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives have been studied for their applications as corrosion inhibitors, particularly for mild steel in industrial processes. Their effectiveness is attributed to the formation of an adsorbed protective film on the metal surface, significantly reducing corrosion rates. These inhibitors demonstrate high efficiency, follow Langmuir adsorption isotherm, and their effectiveness is supported by both experimental and theoretical studies (Dohare et al., 2017).
Structural and Spectroscopic Analysis
The synthesis and characterization of pyrazole esters through spectroscopic and structural analysis reveal their complex molecular structures. Such studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Viveka et al., 2016).
Pharmaceutical Research
Research into pyrazole derivatives also includes their evaluation as potential pharmacological agents. Studies have explored their analgesic, anti-inflammatory, and antibacterial properties, indicating that these compounds could serve as the basis for developing new therapeutic agents (Gokulan et al., 2012). Furthermore, the synthesis of heterocyclic compounds containing sulfonamido moieties highlights their suitability as antibacterial agents, showcasing the versatility of pyrazole derivatives in medicinal chemistry (Azab et al., 2013).
Material Science
In material science, pyrazole derivatives have been utilized to create new metal coordination polymers. These studies not only expand the understanding of pyrazole-based ligands in coordination chemistry but also explore their potential applications in catalysis, molecular recognition, and optoelectronic devices (Cheng et al., 2017).
Properties
IUPAC Name |
ethyl 5-methyl-3-[(3-methylsulfanylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-4-21-14(18)12-9(2)15-16-13(12)23(19,20)17-10-6-5-7-11(8-10)22-3/h5-8,17H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPKSJXHIUIWRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC(=CC=C2)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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